(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative with the molecular formula C₁₉H₁₅FO₃ and a molecular weight of 310.3 g/mol . This compound belongs to the benzofuran-3(2H)-one class, characterized by a Z-configured benzylidene group at position 2 and a 2-methylallyloxy substituent at position 6 of the benzofuranone scaffold. The 2-methylallyloxy group at position 6 contributes to lipophilicity (XLogP3: 4.9), impacting membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c1-12(2)11-22-15-6-7-16-17(10-15)23-18(19(16)21)9-13-4-3-5-14(20)8-13/h3-10H,1,11H2,2H3/b18-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFNPRASYVLYCN-NVMNQCDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acetylenes.
Introduction of the Fluorobenzylidene Group: This step involves the condensation of a fluorobenzaldehyde with the benzofuran core under basic conditions to form the benzylidene linkage.
Attachment of the Methylallyloxy Group: The final step includes the etherification of the benzofuran core with a methylallyl alcohol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the benzylidene group or to reduce any carbonyl functionalities.
Substitution: The fluorine atom in the fluorobenzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The benzofuran scaffold, particularly derivatives like (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, has been extensively studied for their biological activities.
- Anti-inflammatory Activity : Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated a reduction in tumor necrosis factor (TNF) and interleukin levels by over 90% in vitro, suggesting potential for treating chronic inflammatory diseases .
- Cytotoxic Effects : Benzofuran derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain benzofuran-based compounds selectively inhibited cancer cell proliferation while sparing normal cells .
- Neuroprotective Properties : The compound's structure suggests potential neuroprotective effects, similar to other benzofuran derivatives that have been linked to the modulation of neurodegenerative pathways .
Biological Research
The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biological research.
- Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme inhibition, particularly cyclin-dependent kinases (CDKs). Similar benzofuran derivatives have been shown to inhibit CDKs effectively, which are crucial in cell cycle regulation and cancer progression .
- Receptor Binding Studies : Investigations into the binding affinity of this compound with specific receptors can provide insights into its mechanism of action and therapeutic potential. Preliminary studies suggest favorable interactions with neurotransmitter receptors .
Material Science
Beyond biological applications, this compound is being explored for its properties in material science.
- Polymer Development : The compound's chemical properties make it suitable for incorporation into polymer matrices, enhancing the durability and resistance of materials used in various applications .
- Coatings : Research is underway to utilize this compound in developing advanced coatings that offer protective properties against environmental degradation .
Table 1: Summary of Biological Activities
Table 2: Applications in Material Science
| Application Type | Description | Potential Benefits |
|---|---|---|
| Polymer Development | Incorporation into polymer matrices | Enhanced durability and resistance |
| Coatings | Development of protective coatings | Resistance against environmental degradation |
Mechanism of Action
The mechanism of action of (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aurones and benzofuran-3(2H)-one derivatives are studied for their anticancer, antiviral, and antiproliferative activities. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Substituent Effects on Anticancer Activity :
- Electron-Withdrawing Groups (e.g., Cl, F) :
- Compounds 5a and 5b (with dichlorobenzyloxy and indole substituents) exhibit sub-100 nM potency against PC-3 prostate cancer cells by disrupting tubulin polymerization via colchicine-binding site interactions . The target compound’s 3-fluorobenzylidene group may mimic this mechanism but lacks direct activity data.
- Methoxy and Hydroxy Groups :
- Hydroxy-substituted analogs (e.g., Compound 1) show lower anticancer activity but utility as amyloid fibril probes . Methoxy groups (e.g., Marburg inhibitor in ) enhance antiviral specificity.
Impact of Heterocyclic Moieties :
- Pyridine/Indole Substitutions :
- 5b (pyridinyl-methylene) and 5a (indole-methylene) demonstrate improved selectivity for tubulin’s colchicine site compared to non-heterocyclic analogs. The target compound lacks heterocycles but shares a fluorinated benzylidene group, which may enhance binding affinity .
Lipophilicity and Pharmacokinetics: The target compound’s 2-methylallyloxy group increases lipophilicity (XLogP3: 4.9 vs.
Structural Flexibility :
- 5a ’s acetonitrile side chain enhances solubility, while the target compound’s 2-methylallyloxy group introduces steric bulk. This may reduce off-target effects but requires validation .
Biological Activity
(Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzofuran core, which is known for its role in various bioactive compounds. The presence of the fluorobenzylidene and methallyloxy substituents contributes to its unique chemical properties, potentially influencing its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds related to benzofuran have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
- Case Study : In a study evaluating new derivatives, compounds with similar structures exhibited selective cytotoxicity towards K562 leukemia cells while showing minimal toxicity in normal HaCat cells . This suggests that this compound may also possess selective anticancer properties.
Anti-inflammatory Activity
Benzofuran derivatives are recognized for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1, which are critical in chronic inflammatory diseases.
- Research Findings : A derivative related to benzofuran demonstrated a reduction in TNF and IL-1 levels by up to 98% in vitro, indicating strong anti-inflammatory potential . This suggests that this compound may similarly modulate inflammatory pathways.
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored. These compounds can exhibit activity against various bacterial strains, making them candidates for antibiotic development.
- Experimental Results : In vitro assays have shown that certain benzofuran derivatives possess significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . This raises the possibility that this compound may also demonstrate antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives often correlates with their structural features. Modifications at specific positions on the benzofuran ring can enhance or diminish their pharmacological effects.
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and bioactivity |
| Methallyloxy Group | Enhances solubility and cellular uptake |
| Benzylidene Configuration | Influences interaction with target proteins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
